(E,Z)-2,4-Dodecadiene

Description

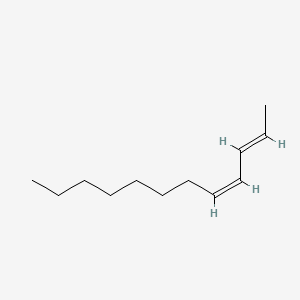

The compound (E,Z)-2,4-Dodecadiene is an alkadiene, a hydrocarbon containing two carbon-carbon double bonds. nih.gov Its specific designation indicates a 12-carbon chain with conjugated double bonds at the second and fourth positions. The (E,Z) notation specifies the stereochemistry around these double bonds, denoting one in the trans (E) configuration and the other in the cis (Z) configuration.

| Property | Value |

| IUPAC Name | (2E,4Z)-dodeca-2,4-diene |

| Molecular Formula | C₁₂H₂₂ |

| Molecular Weight | 166.30 g/mol |

| InChI Key | NJMCFBIRFRIKSQ-PKWCJPJFSA-N |

| Data sourced from PubChem. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22 |

|---|---|

Molecular Weight |

166.3 g/mol |

IUPAC Name |

(2E,4Z)-dodeca-2,4-diene |

InChI |

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3,5,7,9H,4,6,8,10-12H2,1-2H3/b5-3+,9-7- |

InChI Key |

NJMCFBIRFRIKSQ-PKWCJPJFSA-N |

SMILES |

CCCCCCCC=CC=CC |

Isomeric SMILES |

CCCCCCC/C=C\C=C\C |

Canonical SMILES |

CCCCCCCC=CC=CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E,z 2,4 Dodecadiene and Its Stereoisomers

Chemo-, Regio-, and Stereoselective Approaches in Dodecadiene Construction

The stereoselective construction of the 1,3-diene moiety is of paramount importance, as the biological activity and material properties of the final product are often dependent on its specific isomeric form. mdpi.com Achieving this requires synthetic methods that exhibit high levels of control over three key aspects: chemoselectivity (discriminating between different functional groups), regioselectivity (controlling the position of bond formation), and stereoselectivity (controlling the spatial arrangement of atoms, i.e., E/Z geometry). mdpi.com

Transition-metal-catalyzed cross-coupling reactions and modern olefination techniques are the cornerstones of strategies for building conjugated dienes like (E,Z)-2,4-dodecadiene. mdpi.com These methods often involve the coupling of pre-functionalized building blocks where the stereochemistry is already defined, thereby transferring that geometry to the final product. mdpi.com The development of new reagents and catalysts continues to open up more effective and selective pathways for the synthesis of these complex molecules. mdpi.com For instance, iron-catalyzed hydroboration of 1,3-dienes has emerged as a method to produce allylboranes with excellent (E)-double bond geometry, which are versatile intermediates for further transformations. harvard.edu

Palladium-Catalyzed Cross-Coupling Strategies for Conjugated Diene Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the efficient formation of carbon-carbon bonds under relatively mild conditions. mdpi.comfiveable.me These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, are central to the synthesis of conjugated dienes. mdpi.comfiveable.me The general catalytic cycle involves an oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and concluding with a reductive elimination step that forms the new C-C bond and regenerates the Pd(0) catalyst. libretexts.orgnih.gov

These strategies are highly valued for their functional group tolerance and their ability to couple various sp2-hybridized carbon centers, which is essential for creating the diene backbone. organic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling Variants for this compound Derivatives

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide or triflate, is a widely used method for synthesizing conjugated systems. libretexts.org While powerful, achieving high stereoselectivity for specific diene isomers can be challenging. For example, in the synthesis of ethyl (2Z,4E)-undeca-2,4-dienoate, a close analogue of a dodecadiene derivative, using conventional bases like alkoxides resulted in stereoisomeric purity of ≤ 95%. pnas.org However, research has shown that the choice of base is critical. The use of cesium fluoride (B91410) (CsF) or tetra-n-butylammonium fluoride (nBu4NF) as a promoter base was found to significantly improve the stereoselectivity, yielding all four possible stereoisomers in ≥98% purity. pnas.orgnih.gov This highlights the tunability of the Suzuki reaction to achieve specific stereochemical outcomes.

The reaction can be employed to couple alkenylboronic acids with alkenyl halides to stereospecifically generate conjugated dienes. pherobase.com The modularity of this approach allows for the synthesis of complex dienes by carefully selecting the stereochemistry of the coupling partners. beilstein-journals.org

Table 1: Suzuki-Miyaura Coupling for Diene Synthesis

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base/Additive | Solvent | Product Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| (E)-1-Heptenylboronic acid | Ethyl (Z)-β-bromoacrylate | Pd(PPh₃)₄ | CsF or nBu₄NF | THF | ≥98% (2Z,4E)-isomer | pnas.org |

| (Z)-1-Heptenylboronic acid | Ethyl (E)-β-bromoacrylate | Pd(PPh₃)₄ | CsF or nBu₄NF | THF | ≥98% (2E,4Z)-isomer | pnas.org |

This table is based on data for analogous dienoate systems, demonstrating the principles applicable to dodecadiene synthesis.

Negishi Coupling Protocols for High Stereoselectivity

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity, allowing for faster reaction times compared to other organometallic compounds. wikipedia.org This reaction is particularly noted for its exceptional stereoselectivity in the synthesis of conjugated dienes. mdpi.comwikipedia.org Studies have demonstrated that the Negishi coupling is uniformly successful in preparing all four stereoisomers of dienoic esters with ≥98% isomeric purity and in yields often exceeding 80%. pnas.org

The synthesis of ethyl undeca-2,4-dienoate isomers serves as a prime example. By coupling a stereochemically pure (E)- or (Z)-alkenyl iodide with an organozinc reagent derived from an (E)- or (Z)-bromoacrylate, the desired diene can be constructed with near-perfect transfer of stereochemistry. pnas.orgnih.gov This makes the Negishi coupling a highly reliable and preferred method when stereochemical purity is the primary goal. pnas.orguwindsor.ca

Table 2: Negishi Coupling for Stereoselective Diene Synthesis

| Alkenyl Halide | Organozinc Reagent Source | Catalyst | Solvent | Product Stereoselectivity | Reference |

|---|---|---|---|---|---|

| (E)-1-Octenylzinc derivative | Ethyl (Z)-β-bromoacrylate | Pd(PPh₃)₄ | THF | ≥98% (2Z,4E)-isomer | mdpi.compnas.org |

| (E)-1-Octenylzinc derivative | Ethyl (E)-β-bromoacrylate | Pd(PPh₃)₄ | THF | ≥98% (2E,4E)-isomer | mdpi.compnas.org |

| (Z)-1-Octenyl iodide | Organozinc from (E)-β-bromoacrylate | Pd(PPh₃)₄ | THF | ≥98% (2E,4Z)-isomer | mdpi.compnas.org |

This table illustrates the high stereoselectivity of the Negishi coupling using ethyl undeca-2,4-dienoate synthesis as a model.

Heck Alkenylation in Dodecadiene Formation

The Mizoroki-Heck reaction couples an alkene with an organic halide or triflate, offering a direct method for C-C bond formation without the need to pre-form a distinct organometallic reagent for the alkene component. fiveable.memychemblog.com The mechanism involves oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. mychemblog.com

While highly useful, the stereochemical outcome of the Heck reaction in diene synthesis can be less reliable than Suzuki or Negishi couplings, particularly for generating Z-isomers. nobelprize.org Research has shown that while the Heck reaction is effective for producing (2E,4E) and (2E,4Z) isomers of dienoic esters with ≥98% purity, the synthesis of the corresponding (2Z,4E) isomer often results in lower stereoselectivity (≤ 95%). nih.govpnas.org The reaction's scope is often limited to activated alkenes like styrenes or α,β-unsaturated carbonyl compounds, and the stereoselectivity is highly dependent on the specific substrates and reaction conditions used. nih.govnobelprize.org

Table 3: Heck Alkenylation for Diene Synthesis

| Alkene Substrate | Halide Partner | Catalyst | Base | Product Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Heptene | Ethyl (E)-β-bromoacrylate | Pd(OAc)₂ | Et₃N | ≥98% (2E,4E)-isomer | nih.gov |

| (Z)-1-Octene | Ethyl (E)-β-bromoacrylate | Pd(OAc)₂ | Et₃N | ≥98% (2E,4Z)-isomer | nih.gov |

Data based on analogous systems, highlighting the variable stereoselectivity of the Heck reaction.

Olefination Reactions for Carbon-Carbon Double Bond Formation

Olefination reactions provide a fundamentally different approach to constructing dienes, by directly forming one of the carbon-carbon double bonds from a carbonyl group. mdpi.comlibretexts.org These methods are a cornerstone of organic synthesis and have been extensively developed for stereocontrol.

Wittig Reactions for Stereocontrolled Diene Synthesis

The Wittig reaction, which converts an aldehyde or ketone into an alkene using a phosphonium (B103445) ylide, is a powerful tool for C-C bond formation. libretexts.orgmasterorganicchemistry.com The stereochemical outcome of the reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides (with alkyl or aryl groups) typically react under kinetic control in salt-free, aprotic conditions to produce (Z)-alkenes with high selectivity. pitt.eduwikipedia.org

Stabilized ylides (with electron-withdrawing groups like esters or ketones) are more thermodynamically controlled and generally yield (E)-alkenes. wikipedia.org

This dichotomy is key to the stereocontrolled synthesis of conjugated dienes like this compound. A common strategy involves reacting an α,β-unsaturated aldehyde with a phosphonium ylide. For example, the synthesis of ethyl (2E,4Z)-2,4-decadienoate (a pear ester pheromone) can be achieved through the Wittig reaction of an appropriate ylide with an (E)-α,β-unsaturated aldehyde, where the Wittig step forms the (Z)-double bond. researchgate.netacs.org A tandem oxidation-Wittig sequence, where an alcohol is first oxidized to an aldehyde and then immediately reacted with an ylide in situ, is an efficient method for producing dienoates. researchgate.net

Table 4: Wittig Reaction Strategies for (E,Z)-Diene Synthesis

| Carbonyl Compound | Ylide Precursor | Ylide Type | Expected Product Configuration | Reference |

|---|---|---|---|---|

| (E)-2-Octenal | (Carboethoxymethyl)triphenylphosphonium bromide | Stabilized | (2E,4E)-Dodecadiene-1-oate | wikipedia.org |

| Hexanal | (E)-3-(Triphenylphosphoranylidene)prop-2-en-1-oate | Stabilized | (2E,4E)-Dodecadiene-1-oate | wikipedia.org |

| (E)-2-Octenal | Propyltriphenylphosphonium bromide | Non-stabilized | (2E,4Z)-Dodecadiene | pitt.eduwikipedia.org |

This table outlines plausible synthetic routes based on established Wittig reaction principles.

Horner-Wadsworth-Emmons (HWE) and Still-Gennari Olefinations

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, typically with a strong preference for the (E)-isomer. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org The higher nucleophilicity and lower basicity of phosphonate carbanions compared to Wittig ylides allow for milder reaction conditions and broader substrate scope. wikipedia.org The stereochemical outcome of the HWE reaction is generally governed by thermodynamic control, where the transition state leading to the more stable (E)-alkene is favored. wikipedia.orgnrochemistry.com

In contrast, the Still-Gennari olefination, a modification of the HWE reaction, provides a highly effective route to (Z)-alkenes. numberanalytics.comnih.govresearchgate.net This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in combination with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) and often in the presence of a crown ether at low temperatures. numberanalytics.comnih.gov These conditions accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the less stable (Z)-olefin. nrochemistry.comnih.gov

The synthesis of specific stereoisomers of 2,4-dodecadiene can be achieved by a strategic combination of these methods. For instance, the synthesis of (2Z,4E)-dienoic esters has been accomplished with high stereoselectivity. pnas.org However, the synthesis of all four possible stereoisomers of ethyl undeca-2,4-dienoate highlighted the limitations of relying solely on HWE and Still-Gennari modifications, with some isomers being difficult to obtain in high purity. pnas.org

Table 1: Comparison of HWE and Still-Gennari Olefinations

| Feature | Horner-Wadsworth-Emmons (HWE) Olefination | Still-Gennari Olefination |

| Primary Product | (E)-alkenes wikipedia.orgorganic-chemistry.org | (Z)-alkenes numberanalytics.comnih.gov |

| Phosphonate Reagent | Typically dialkyl phosphonates wikipedia.org | Phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) numberanalytics.comnih.gov |

| Reaction Conditions | Various bases (e.g., NaH, NaOMe) organic-chemistry.org | Strong, non-coordinating bases (e.g., KHMDS) with crown ethers at low temperatures numberanalytics.comnih.gov |

| Stereochemical Control | Thermodynamic nrochemistry.com | Kinetic nrochemistry.com |

Alkyne Functionalization and Semi-Hydrogenation Routes to Dienes

The partial reduction, or semi-hydrogenation, of alkynes provides a powerful and direct route to alkenes. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst and reaction conditions.

The classic method for the synthesis of (Z)-alkenes from alkynes is through the use of Lindlar's catalyst. masterorganicchemistry.comrsc.org This heterogeneous catalyst consists of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline (B57606). masterorganicchemistry.comrsc.org The "poisoning" of the catalyst is crucial to prevent over-reduction of the initially formed (Z)-alkene to the corresponding alkane. wisc.edu The reaction proceeds via a syn-addition of two hydrogen atoms to the alkyne, resulting in the exclusive formation of the cis-alkene. chemistrytalk.org Alternative catalysts that can achieve similar transformations include palladium on barium sulfate (B86663) with quinoline and nickel boride (Ni₂B). masterorganicchemistry.com

Conversely, the synthesis of (E)-alkenes from alkynes has traditionally been more challenging. The Birch reduction, using dissolving metals like sodium in liquid ammonia, has been a common method but suffers from low functional group tolerance. nih.gov More recently, catalytic methods for the trans-selective semi-hydrogenation of alkynes have been developed. These include ruthenium-based catalysts that can directly hydrogenate alkynes to (E)-alkenes. wisc.edu Nickel-based catalyst systems have also emerged as a versatile tool, capable of stereodivergent synthesis. By simply changing the ligands, the same nickel precursor can be directed to produce either the (Z)- or (E)-alkene with high selectivity. nih.gov For instance, simple Ni(NO₃)₂·6H₂O can form nanoparticles that are highly selective for the (Z)-alkene, while the addition of multidentate ligands like triphos leads to the formation of the (E)-alkene. nih.gov Palladium-catalyzed methods using water as a hydrogen donor have also been reported to achieve stereo-selective semi-hydrogenation by tuning ligands and additives. nih.gov

The synthesis of this compound can be envisioned through a sequential approach involving these methodologies. For example, a suitable diyne precursor could be selectively semi-hydrogenated at one alkyne to form a (Z)-alkene using a Lindlar-type catalyst, followed by a stereoselective reduction of the second alkyne to an (E)-alkene using a modern transition-metal-catalyzed method.

Table 2: Catalytic Systems for Alkyne Semi-Hydrogenation

| Catalyst System | Primary Product | Key Features |

| Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | (Z)-alkene masterorganicchemistry.comrsc.org | Prevents over-reduction to alkane. wisc.edu |

| Pd/BaSO₄, quinoline | (Z)-alkene masterorganicchemistry.com | Alternative to Lindlar's catalyst. |

| Nickel Boride (Ni₂B) | (Z)-alkene masterorganicchemistry.com | Another alternative for Z-alkene synthesis. |

| Ruthenium Complexes (e.g., [Cp*RuCl(cod)]) | (E)-alkene wisc.edu | Catalytic trans-hydrogenation. |

| Nickel-based Catalysts (e.g., Ni(NO₃)₂·6H₂O) | (Z)- or (E)-alkene nih.gov | Stereodivergent; selectivity controlled by ligands. |

| Palladium Catalysts with H₂O | (Z)- or (E)-alkene nih.gov | Stereoselectivity controlled by ligands/additives. |

Ring-Closing Metathesis (RCM) and Related Cycloaddition Strategies for Dodecadiene Scaffolds

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic olefins, including those with ring sizes ranging from 5 to 30 atoms. organic-chemistry.orgwikipedia.org The reaction involves the intramolecular metathesis of a diene, catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' and Schrock's catalysts. wikipedia.orgnih.gov The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene, which shifts the equilibrium towards the cyclic product. wikipedia.org

While RCM is primarily used for the formation of cyclic structures, its principles can be applied to the synthesis of acyclic dienes through related cross-metathesis (CM) reactions. wiley.com For the synthesis of a dodecadiene scaffold, a cross-metathesis approach would be more directly applicable. For instance, the cross-metathesis of two different terminal alkenes could, in principle, construct the C12 backbone and the conjugated diene system. However, controlling the stereoselectivity of the newly formed double bonds in a cross-metathesis reaction can be challenging.

The E/Z selectivity of metathesis reactions is influenced by the catalyst structure, substrate, and reaction conditions. organic-chemistry.org While RCM of strained rings can influence selectivity, in acyclic systems, catalyst control is paramount. organic-chemistry.org

A related strategy is enyne ring-closing metathesis, where a molecule containing both an alkene and an alkyne undergoes cyclization to form a new diene. wikipedia.org Although this also leads to cyclic products, the underlying principles of metal-catalyzed bond reorganization are relevant.

Table 3: Overview of Metathesis Reactions

| Reaction Type | Description | Application to Dodecadiene |

| Ring-Closing Metathesis (RCM) | Intramolecular metathesis of a diene to form a cyclic alkene. wikipedia.org | Indirectly relevant; principles apply to acyclic synthesis. |

| Cross-Metathesis (CM) | Intermolecular metathesis between two different alkenes. wiley.com | A potential, though challenging, route to acyclic dodecadienes. |

| Enyne Metathesis | Intramolecular metathesis of an enyne to form a cyclic diene. wikipedia.org | Forms cyclic dienes, not directly applicable to acyclic dodecadiene. |

Asymmetric Synthesis and Chiral Induction in Dodecadiene Derivatization

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is a critical area of organic chemistry. wikipedia.org Asymmetric induction describes how a chiral feature in a substrate, reagent, or catalyst influences the stereochemical outcome of a reaction. wikipedia.org This can be categorized into internal, relayed, and external asymmetric induction. wikipedia.org

For the derivatization of a pre-existing dodecadiene scaffold, asymmetric reactions can be used to introduce new chiral centers with high stereocontrol. For example, an asymmetric dihydroxylation or epoxidation of one of the double bonds would install two new stereocenters. The Sharpless asymmetric dihydroxylation, for instance, is a well-established method for the enantioselective synthesis of diols from alkenes. slideshare.net

Another approach involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chiral group that is temporarily attached to an achiral substrate to direct a subsequent diastereoselective reaction. york.ac.uk After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org This strategy could be employed by attaching a chiral auxiliary to a precursor of the dodecadiene, performing a key bond-forming reaction, and then removing the auxiliary.

Enantioselective catalysis, where a small amount of a chiral catalyst is used to generate a large amount of a chiral product, is often the most efficient and desirable method for asymmetric synthesis. wikipedia.org This could involve, for example, a chiral catalyst for a hydrogenation or a C-C bond-forming reaction in the synthesis of a dodecadiene precursor. The development of supramolecular chiral systems that can act as catalysts for asymmetric reactions is an emerging area with potential applications. mdpi.com

Table 4: Approaches to Asymmetric Synthesis

| Approach | Description |

| Enantioselective Catalysis | A chiral catalyst is used to produce an enantiomerically enriched product. wikipedia.org |

| Chiral Auxiliaries | A temporary chiral group directs a diastereoselective reaction. wikipedia.orgyork.ac.uk |

| Chiral Reagents | A stoichiometric chiral reagent is used to control stereochemistry. york.ac.uk |

| Chiral Pool Synthesis | A chiral starting material, often from a natural source, is elaborated. wikipedia.org |

Biosynthesis and Chemoecological Roles of E,z 2,4 Dodecadiene

Enzymatic Pathways and Mechanistic Insights into Dodecadiene Biogenesis

The biosynthesis of conjugated dienes like (E,Z)-2,4-dodecadiene in insects is a sophisticated process, typically originating from common saturated fatty acids. While the specific pathway for this exact isomer is not extensively documented, the mechanisms can be inferred from well-studied analogous pheromones, such as the 5,7- and 8,10-dodecadienes found in various Lepidoptera species. diva-portal.orgd-nb.inforesearchgate.net The biogenesis is primarily orchestrated by a suite of specialized enzymes, including desaturases, chain-shortening enzymes, and fatty acid reductases (FARs). researchgate.net

The process generally begins with a common C16 (palmitic) or C18 (stearic) saturated fatty acid. A key step involves the introduction of double bonds by fatty acyl-CoA desaturases (FADs). d-nb.info These enzymes are remarkable for their ability to create double bonds at specific positions and with specific (Z or E) geometry. d-nb.info For many conjugated diene pheromones, biosynthesis involves sequential desaturation and chain-shortening steps. researchgate.netuliege.be

A plausible, though hypothetical, pathway for a C12 conjugated diene could involve the following steps:

Initial Desaturation: A C16 or C18 fatty acid undergoes desaturation by a specific FAD to introduce a double bond. For instance, the biosynthesis of (5Z,7E)-dodecadien-1-ol in Dendrolimus punctatus begins with a Δ11-desaturase acting on stearic acid. researchgate.net

Chain Shortening: The resulting mono-unsaturated fatty acid is then shortened, typically by two or more cycles of β-oxidation, to yield a C12 intermediate.

Second Desaturation: A second, different desaturase acts on the C12 mono-unsaturated precursor to introduce the second double bond, forming the conjugated system. This step is crucial for creating the specific geometry of the final product. The biosynthesis of the codling moth pheromone, (E,E)-8,10-dodecadienol, involves an unusual desaturase that creates a conjugated diene from a monoene precursor. biorxiv.org

Functional Group Modification: The resulting dodecadienoic acid is then modified by other enzymes. A fatty acid reductase (FAR) can reduce the carboxylic acid to an alcohol, which can then be further modified, for example, by an acetyltransferase to form an acetate (B1210297) ester. researchgate.net

The precise sequence and the specificities of the desaturases involved are what ultimately determine the final structure and isomeric purity of the dodecadiene produced.

Identification of Precursor Molecules and Metabolic Flux Analysis in Biosynthetic Routes

The foundational precursor molecules for dodecadiene biosynthesis are saturated fatty acids, primarily palmitic acid (C16) and stearic acid (C18), which are ubiquitous in primary metabolism. biorxiv.orgnih.gov In vivo labeling studies using deuterium-labeled fatty acids have been instrumental in confirming these precursors and tracing their conversion into final pheromone components in various insects. uliege.bebiorxiv.org For example, experiments have shown the selective incorporation of labeled fatty acid precursors into the codlemone of the codling moth, confirming the biosynthetic sequence. biorxiv.org

Metabolic Flux Analysis (MFA) is a powerful quantitative technique used to map the flow of metabolites through a biochemical network. creative-proteomics.com By using isotopically labeled substrates, such as ¹³C-glucose, and measuring the labeling patterns in downstream metabolites (like amino acids and fatty acids), MFA can calculate the rates (fluxes) of individual enzymatic reactions. nih.govplos.org

While no studies have specifically applied MFA to the biosynthesis of this compound, the methodology holds great promise for this field. An MFA study could:

Quantify the carbon flow from central metabolism (e.g., glycolysis, TCA cycle) towards fatty acid synthesis. nih.gov

Determine the relative activity of competing pathways, such as the pentose (B10789219) phosphate (B84403) pathway's contribution to generating the NADPH required for fatty acid synthesis. plos.org

Reveal bottlenecks or rate-limiting steps in the biosynthetic pathway, which could be targets for biotechnological production of the pheromone. creative-proteomics.com

A hypothetical MFA experiment for dodecadiene biosynthesis would involve feeding an organism ¹³C-labeled glucose and analyzing the resulting labeling patterns in the extracted dodecadiene and its fatty acid precursors to model the pathway fluxes.

Isolation and Elucidation Methodologies from Natural Biological Sources

The identification of volatile semiochemicals like this compound from natural sources, such as insect pheromone glands, is a meticulous process involving several key analytical techniques.

Extraction: The first step is to collect the compound from the biological source. For insect pheromones, this often involves excising the pheromone glands from virgin females and extracting them with a non-polar solvent like hexane. tandfonline.com Another method is solid-phase microextraction (SPME), which samples the volatile compounds released by a living, calling insect. researchgate.net

Purification and Separation: The crude extract contains a complex mixture of compounds. It is often purified and fractionated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). tandfonline.comresearchgate.net

Structural Elucidation and Identification: The primary tool for identifying volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS) . tandfonline.com

Gas Chromatography (GC) separates the components of the mixture based on their volatility and interaction with the GC column. The time it takes for a compound to travel through the column is its retention time (Rt), a characteristic feature. tandfonline.com

Mass Spectrometry (MS) bombards the separated compounds with electrons, causing them to fragment in a predictable pattern. The resulting mass spectrum is a fingerprint of the molecule's structure. researchgate.net

Identification is confirmed by comparing the GC retention time and mass spectrum of the unknown natural compound with those of a synthetically produced, authentic standard. tandfonline.com

For definitive structural confirmation, especially for novel compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is employed after isolating a sufficient quantity of the pure substance. researchgate.net

| Technique | Purpose in Pheromone Identification |

| Solvent Extraction | To dissolve and collect lipids and volatiles from the pheromone gland. |

| SPME | To sample airborne volatiles released by a living organism. |

| GC-MS | To separate, detect, and identify volatile compounds by comparing retention time and mass spectra to standards. |

| HPLC | To purify and isolate individual compounds from the crude extract for further analysis. |

| NMR | To provide definitive structural elucidation of a purified compound. |

Role as a Semiochemical: Pheromonal Communication and Inter-/Intraspecific Chemical Ecology

This compound belongs to the class of conjugated dienes, which are a major group of insect sex pheromones, particularly within the order Lepidoptera. diva-portal.org These semiochemicals are pivotal in mediating mate-finding, ensuring reproductive success. While specific documentation for this compound is limited, the function of its close analogues, such as dodecadienols and their acetate derivatives, is well-established. tandfonline.comresearchgate.netnih.gov For instance, (Z,E)-5,7-dodecadien-1-ol is the primary sex pheromone component of the pine moth, Dendrolimus spectabilis, and (E,E)-8,10-dodecadien-1-ol (codlemone) is the famous pheromone of the codling moth, Cydia pomonella. d-nb.infotandfonline.com These compounds are typically released by females to attract conspecific males from a distance, initiating a cascade of mating behaviors.

Structure-Activity Relationship Studies in Chemoception

The biological activity of pheromones is exquisitely sensitive to their specific chemical structure, a principle thoroughly explored through structure-activity relationship (SAR) studies. researchgate.net For conjugated dienes, this specificity extends to three key areas:

Chain Length: The number of carbon atoms is critical. A C12 chain will elicit a different response than a C14 or C16 chain.

Position of Double Bonds: The location of the conjugated system (e.g., at the 2,4 vs. 5,7 vs. 8,10 positions) is a primary determinant of species-specificity.

Stereochemistry (Geometry): The (E) or (Z) configuration of each double bond is paramount. A blend of the four possible geometric isomers ((E,E), (E,Z), (Z,E), (Z,Z)) of a given dodecadiene will often have one primary active component, while the others may be inactive or even inhibitory.

For example, in the European grapevine moth, Lobesia botrana, only the (E,Z)-7,9-dodecadienyl acetate isomer is the potent attractant; other isomers are inactive. This demonstrates that the olfactory receptors in the male moth's antennae are shaped to recognize a very precise molecular geometry.

Behavioral Assays and Ecological Field Studies of Pheromonal Activity

To confirm the role of a putative pheromone, researchers employ a combination of laboratory and field-based behavioral assays.

Electroantennography (EAG): This technique measures the electrical response of an entire insect antenna to a chemical stimulus, providing a rapid screen for compounds that can be detected by the insect.

Wind Tunnel Assays: These controlled laboratory experiments allow for detailed observation of an insect's behavioral sequence in response to a pheromone plume. diva-portal.orgresearchgate.net Researchers can quantify behaviors such as taking flight, upwind anemotaxis (oriented flight), casting, and landing at the source.

Field Trapping Studies: This is the ultimate test of a pheromone's effectiveness. science.gov Traps baited with a synthetic version of the chemical are placed in the natural environment. The number of target insects captured is compared to control traps to prove attraction under real-world conditions. tandfonline.comresearchgate.net These studies are crucial for optimizing the blend and ratio of pheromone components for use in pest management programs. researchgate.netnih.gov

| Assay Type | Objective | Typical Finding |

| Wind Tunnel | Observe detailed, sequential mating behaviors in a controlled environment. | A specific isomer or blend elicits the full sequence from flight to landing. researchgate.net |

| Field Trapping | Confirm attraction and efficacy under natural ecological conditions. | A specific blend ratio captures significantly more male moths than other blends or single components. tandfonline.comscience.gov |

Identification of Pheromone Receptor Proteins and Signal Transduction Pathways

The perception of pheromones at the molecular level occurs in specialized olfactory sensilla on the insect's antennae. scienceopen.com The process involves a sophisticated interplay of proteins.

Pheromone-Binding Proteins (PBPs): When a hydrophobic pheromone molecule like a dodecadiene enters a sensillum through a pore, it is thought to be bound by PBPs. scienceopen.com These abundant proteins reside in the aqueous sensillar lymph and are believed to solubilize and transport the pheromone to the receptors on the neuron.

Pheromone Receptors (PRs): The pheromone-PBP complex interacts with a specific Pheromone Receptor, which is a member of the olfactory receptor (OR) family of proteins embedded in the dendritic membrane of an olfactory sensory neuron. scienceopen.comnih.gov The specificity of the PR for a particular pheromone isomer is a key determinant of the insect's ability to discriminate between different chemical signals. nih.gov

Signal Transduction: Binding of the pheromone to its PR is believed to cause a conformational change in the receptor, which opens an associated ion channel. This leads to a depolarization of the neuron's membrane, generating an electrical signal (action potential) that is sent to the brain. nih.gov The brain then processes these signals, leading to a behavioral response, such as flight towards the pheromone source.

Researchers identify these proteins by analyzing the transcriptome of antennae to find candidate genes and then functionally express these proteins in systems like Xenopus oocytes or HEK cells to test their response to specific pheromone components. nih.govscienceopen.com

Interactions within Ecosystems: Plant-Insect and Insect-Insect Chemical Signaling

A comprehensive review of scientific literature indicates a notable lack of specific research detailing the role of the hydrocarbon this compound in chemical signaling between plants and insects or among insects. This compound is a naturally occurring alkadiene. thegoodscentscompany.comnih.gov While the field of chemical ecology has extensively documented the functions of many structurally related compounds, such as dodecadienols, dodecadienals, and other conjugated dienes as pheromones or kairomones, this compound itself is not prominently featured in studies of ecosystem interactions. oup.commdpi.comeuropa.eu

Chemical communication is a critical aspect of insect behavior, governing processes like mating, aggregation, and host location. mdpi.com These interactions are mediated by semiochemicals, which can be divided into pheromones (for intraspecific communication) and kairomones (which benefit the receiver from another species). google.com Often, these signaling molecules are long-chain unsaturated hydrocarbons with specific functional groups (e.g., alcohols, aldehydes, acetates) and precise stereochemistry, which ensures species specificity. oup.comgoogle.com

The search for information on this compound often leads to confusion with other well-studied semiochemicals that have similar names but different chemical structures. The table below clarifies the distinction between this compound and other compounds that play significant roles in insect chemical communication.

Table 1: Comparison of this compound and Structurally Related Semiochemicals

| Compound Name | Chemical Formula | Carbon Chain | Functional Group | Documented Role | Key Organism(s) |

| This compound | C₁₂H₂₂ | C12 | Alkadiene | No specific chemoecological role documented in search results. | N/A |

| Ethyl (E,Z)-2,4-decadienoate | C₁₂H₂₀O₂ | C10 | Ester | Kairomone (Host-plant volatile) | Cydia pomonella (Codling Moth) medchemexpress.comnih.gov |

| (E,E)-8,10-Dodecadien-1-ol | C₁₂H₂₂O | C12 | Alcohol | Sex Pheromone (Codlemone) | Cydia pomonella (Codling Moth) google.comnih.gov |

| (E,Z)-7,9-Dodecadien-1-yl acetate | C₁₄H₂₄O₂ | C12 | Acetate | Sex Pheromone | Lobesia botrana (European Grapevine Moth) oup.comgoogle.com |

| (E,Z)-2,4-Dodecadienal | C₁₂H₂₀O | C12 | Aldehyde | Found in roasted foods and citrus peels. thegoodscentscompany.com | N/A in insect signaling |

Advanced Spectroscopic and Chromatographic Characterization in Research of E,z 2,4 Dodecadiene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural and stereochemical analysis of organic molecules, including the conjugated diene system of (E,Z)-2,4-dodecadiene.

1D and 2D NMR Techniques (e.g., COSY, HMQC, NOESY) for Structural and Configurational Assignments

One-dimensional (1D) NMR, encompassing both ¹H and ¹³C NMR, provides initial, crucial information. In conjugated dienes, the chemical shifts of vinylic protons are influenced by the magnetic anisotropy of the double bonds, leading to downfield shifts. bdu.ac.in Internal protons in a conjugated system experience greater downfield shifts compared to terminal ones because they are affected by the anisotropy of both π systems. mriquestions.com

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these resonances and confirming the E,Z configuration. libretexts.org

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons. wikipedia.org For this compound, COSY would show correlations between adjacent protons along the carbon backbone, helping to trace the connectivity from the terminal methyl group through the diene system and along the heptyl chain. wikipedia.orgnih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. wikipedia.org HMQC (or the more modern HSQC) is used to assign the ¹³C signals based on the already assigned ¹H signals, providing a clear map of each C-H bond. wikipedia.orgnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for stereochemical assignment as it detects through-space interactions between protons. libretexts.org In the this compound isomer, a NOESY experiment would show a spatial correlation between the proton on C3 and the protons on C5, confirming the Z-configuration of the C4-C5 double bond. The absence of such a strong correlation, coupled with other evidence, would suggest an E-configuration. NOESY can also be used to study chemical exchange phenomena between equilibrating E-Z isomers. nih.gov

The combination of these techniques allows for a complete and confident assignment of all proton and carbon signals and confirms the (E,Z) geometry. researchgate.netipb.pt

Chiral Shift Reagents and Anisotropic Effects in Diene Stereochemical Analysis

While this compound itself is not chiral, the principles of using chiral shift reagents (CSRs) are relevant in the broader context of analyzing stereoisomers. CSRs, typically paramagnetic lanthanide complexes like Eu(fod)₃, can be used to distinguish between enantiomers or diastereomers in NMR spectroscopy. fiveable.meacs.org They work by forming a complex with the analyte, inducing large shifts in the NMR signals. fiveable.me The magnitude of this induced shift is dependent on the distance and orientation of the protons relative to the paramagnetic metal center, allowing for the separation of otherwise overlapping signals of stereoisomers. fiveable.meresearchgate.net

Anisotropic effects are intrinsic to the diene system and crucial for its analysis. rsc.org Magnetic anisotropy refers to the non-uniform magnetic field generated by electron circulation in specific functional groups, like C=C double bonds. bdu.ac.in This effect causes shielding (upfield shifts) or deshielding (downfield shifts) of nearby nuclei, depending on their spatial position relative to the functional group. bdu.ac.inmriquestions.com In conjugated dienes, the combined anisotropic effect of the two double bonds significantly influences the chemical shifts of the vinylic and allylic protons, aiding in the initial assessment of the structure and stereochemistry. bdu.ac.inmriquestions.com Computational methods are increasingly used to quantify these anisotropic effects for more precise structural deductions. rsc.org

Mass Spectrometry (MS) Techniques for Fragmentation Pattern Analysis and Trace Detection

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. amrutpharm.co.in

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. bioanalysis-zone.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure the mass-to-charge ratio to several decimal places. bioanalysis-zone.com For this compound, with a molecular formula of C₁₂H₂₂, the calculated exact mass is 166.17215 Da. nih.gov HRMS analysis of a sample would confirm this exact mass, thereby verifying the molecular formula and distinguishing it from other compounds that might have the same nominal mass but a different elemental composition. bioanalysis-zone.com This technique is a standard method for confirming the identity of newly synthesized compounds or those isolated from natural sources. nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₂ | PubChem nih.gov |

| Molecular Weight | 166.30 g/mol | PubChem nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Complex Biological Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for separating and identifying volatile and semi-volatile compounds like this compound within complex mixtures, such as biological samples. wiley.com The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. amrutpharm.co.in

The mass spectrum of a compound acts as a chemical fingerprint. amrutpharm.co.in For this compound, the molecular ion peak (M⁺) would be observed at m/z 166. The subsequent fragmentation pattern, which results from the breakup of the energetically unstable molecular ion, provides structural information. libretexts.orggbiosciences.com Common fragment ions for acyclic terpenoids and similar hydrocarbons can help identify the compound. researchgate.net The NIST Mass Spectrometry Data Center reports that for this compound, the top three peaks in its GC-MS spectrum are at m/z 68, 81, and 67. nih.gov The Kovats retention index, an important parameter in GC, is reported as 1402 on a standard polar column. nih.gov This compound has been detected in samples like olive oil and human saliva, showcasing the utility of GC-MS in analyzing complex biological matrices. sci-hub.semdpi.com

Table 2: GC-MS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Library | Main library | NIST nih.gov |

| Top Peak (m/z) | 68 | NIST nih.gov |

| 2nd Highest (m/z) | 81 | NIST nih.gov |

| 3rd Highest (m/z) | 67 | NIST nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Conjugated Systems

IR and Raman spectroscopy are complementary techniques. mt.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. uni-siegen.de Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser), which is dependent on a change in the polarizability of the molecule's electron cloud during a vibration. uni-siegen.deresearchgate.net

For conjugated systems like this compound, these techniques are particularly informative. The key vibrational modes include:

C=C Stretching: Conjugated dienes show characteristic C=C stretching vibrations. libretexts.org Due to conjugation, these bands are typically found at a lower frequency (around 1600-1650 cm⁻¹) compared to isolated double bonds and are often split into two bands, corresponding to symmetric and asymmetric stretching modes. The trans C=C stretch is usually IR-active and gives a strong band, while the cis C=C stretch might be weaker in the IR spectrum but stronger in the Raman spectrum.

C-H Stretching and Bending: The spectra will also show C-H stretching vibrations for both sp² (vinylic, >3000 cm⁻¹) and sp³ (aliphatic, <3000 cm⁻¹) hybridized carbons. The out-of-plane C-H bending vibrations (wagging) are particularly diagnostic for the substitution pattern of the double bonds. For example, a trans double bond (E) typically shows a strong absorption band around 960-980 cm⁻¹, while a cis (Z) double bond shows a band around 675-730 cm⁻¹. oup.com

C-C Single Bond Stretching: The C-C single bond between the two double bonds in a conjugated system has some double-bond character due to resonance and is stronger than a typical C-C single bond. Its stretching vibration can be observed in the fingerprint region of the spectrum.

The analysis of both IR and Raman spectra provides a comprehensive picture of the vibrational framework of this compound, confirming the presence of the conjugated diene system and providing strong evidence for the specific E,Z stereochemistry. mt.comprimescholars.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Diene System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region (typically 200-800 nm). The conjugated diene system in this compound, characterized by alternating double and single carbon-carbon bonds, acts as a chromophore. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). amrita.eduutoronto.ca Consequently, the energy required to promote a π electron to a π* antibonding orbital (a π → π* transition) falls within the range of UV radiation. pearson.comlibretexts.org

The wavelength at which absorption is maximal (λmax) is a key characteristic. For conjugated systems, the λmax value is sensitive to the molecular structure. Factors such as the extent of conjugation and alkyl substitution on the diene system influence this value. utoronto.cavaia.com As conjugation length increases, the HOMO-LUMO energy gap narrows, resulting in a bathochromic shift (a shift to a longer wavelength) of the λmax. masterorganicchemistry.com Similarly, the addition of alkyl substituents to the double-bonded carbons also causes a bathochromic shift. vaia.com For instance, 1,3-butadiene (B125203) has a λmax of 217 nm, which increases to 223 nm for 1,3-pentadiene (B166810) (one alkyl substituent) and 227 nm for 2,4-hexadiene (B1165886) (two alkyl substituents). vaia.com

While specific experimental UV-Vis data for this compound was not found in the reviewed literature, its λmax can be estimated using the Woodward-Fieser rules. amrita.edumatanginicollege.ac.in These empirical rules provide a method for predicting the λmax of conjugated dienes. For an acyclic diene, the base value is 214 nm. To this, we add the contribution of each alkyl substituent attached to the diene's carbon atoms. In this compound (CH3-CH=CH-CH=CH-(CH2)6-CH3), there are three such substituents: a methyl group at C-1 (considered a substituent on the C-2 position of the diene), and the heptyl group at C-5 (considered a substituent on the C-4 position). The ethylenic hydrogen atoms are not counted. According to the rules, each alkyl substituent adds 5 nm to the base value.

Theoretical λmax Calculation for this compound:

Base value (acyclic diene): 214 nm matanginicollege.ac.inijpbms.com

Contribution of 3 alkyl substituents (1-methyl, and the C5-C12 chain split by the double bond): 3 × 5 nm = 15 nm matanginicollege.ac.inijpbms.com

Calculated λmax: 214 nm + 15 nm = 229 nm

This calculated value aligns with the observed trend of increasing λmax with increased alkyl substitution seen in simpler dienes.

Interactive Data Table: UV Absorption of Acyclic Conjugated Dienes

| Compound | Structure | Number of Alkyl Substituents | λmax (nm) | Data Type | Source |

| 1,3-Butadiene | H2C=CH-CH=CH2 | 0 | 217 | Experimental | libretexts.orgvaia.com |

| 1,3-Pentadiene | H2C=CH-CH=CH-CH3 | 1 | 223 | Experimental | vaia.com |

| 2,4-Hexadiene | H3C-CH=CH-CH=CH-CH3 | 2 | 227 | Experimental | vaia.com |

| This compound | H3C-CH=CH-CH=CH-(CH2)6-CH3 | 3 | 229 | Calculated | matanginicollege.ac.inijpbms.com |

Chemical Reactivity and Derivatization Studies of E,z 2,4 Dodecadiene

Diels-Alder Reactions and Other Cycloaddition Chemistry Involving Conjugated Dienes

The conjugated diene structure of (E,Z)-2,4-dodecadiene makes it a suitable component for cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.orgpressbooks.pubpraxilabs.com The reaction is a concerted, pericyclic process, meaning it occurs in a single step through a cyclic transition state. pressbooks.pub

The stereospecificity of the Diels-Alder reaction is a key feature; the stereochemistry of both the diene and the dienophile is retained in the product. pressbooks.pub For this compound to react, it must adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them. The rate and success of the reaction are influenced by electronic factors: electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. organic-chemistry.orgpraxilabs.com

Table 1: Factors Influencing Diels-Alder Reactions

| Factor | Influence on Reaction | Rationale |

|---|---|---|

| Diene Conformation | Must be able to adopt s-cis conformation. | Required for the concerted overlap of orbitals between the diene and dienophile. |

| Substituents | Electron-donating groups on the diene and electron-withdrawing groups on the dienophile increase the reaction rate. organic-chemistry.orgpraxilabs.com | Lowers the energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org |

| Stereochemistry | The reaction is stereospecific, retaining the configuration of both reactants in the product. pressbooks.pub | The concerted mechanism involves a syn addition, where one face of the diene adds to one face of the dienophile. pressbooks.pub |

Beyond the classic [4+2] cycloaddition, other transition metal-catalyzed cycloadditions are possible. A notable example is the palladium-catalyzed [4+1] cycloaddition. While not studied on this compound itself, research on the closely related isomer, (E,Z)-5,7-dodecadiene, provides significant insight. In a study using (aminosilyl)boronic esters as a silylene equivalent, (E,Z)-5,7-dodecadiene underwent a stereospecific [4+1] cycloaddition in the presence of a palladium catalyst to yield a trans-substituted silacyclopent-3-ene. acs.orgnih.govebi.ac.uk This contrasts with the (E,E)-isomer, which yielded the cis-product, highlighting how the diene's geometry dictates the stereochemical outcome of the cycloaddition. acs.orgnih.govebi.ac.uk This suggests that this compound would likely react similarly to produce functionalized five-membered rings with high stereocontrol.

Olefin Metathesis Reactions and Isomerization Processes on Dodecadiene Scaffolds

The double bonds within the dodecadiene scaffold are susceptible to isomerization and can participate in olefin metathesis reactions, powerful tools for forming new carbon-carbon double bonds. uwindsor.ca

Isomerization Processes: The geometric configuration of the conjugated diene system can be altered through catalyzed isomerization. Research has shown that mixtures of (E/Z)-1,3-dienes can be converted to specific isomers using transition metal catalysts.

Z-Isomerization: Cobalt-based catalysts, particularly those with large-bite-angle ligands like DIOP or BDPP, can promote the isomerization of (E/Z)-mixtures of 1,3-dienes to the thermodynamically less stable, isomerically pure (Z)-isomers. nih.govacs.org The proposed mechanism involves the formation of an η⁴-cobalt-hydride complex, followed by an intramolecular hydride addition and π–σ–π isomerization of a cobalt-allyl intermediate. nih.govacs.org

E-Isomerization: Conversely, different cobalt catalyst systems can achieve the opposite outcome. A combination of a CoCl₂ precatalyst with an amido-diphosphine-oxazoline ligand efficiently catalyzes the geometrical isomerization of E/Z mixtures of 1,3-dienes to the more stable (E)-isomers with high stereoselectivity. bohrium.comorganic-chemistry.org

Radical Isomerization: Isomerization can also be achieved through radical reactions. A process for producing (E,E)-aliphatic conjugated dienes from (E,Z)-isomers involves radical isomerization in the presence of urea, which selectively forms inclusion compounds with the desired (E,E)-product, driving the equilibrium. google.com

Olefin Metathesis: Olefin metathesis involves the exchange of alkylidene groups between two alkenes, catalyzed by metal-carbene complexes (e.g., Grubbs or Schrock catalysts). uwindsor.cawikipedia.org For a dodecadiene scaffold, both ring-closing metathesis (RCM) and cross-metathesis (CM) are theoretically possible, though they present selectivity challenges. caltech.edu

Ring-Closing Metathesis (RCM): RCM is an intramolecular reaction that can form cyclic alkenes from a diene. wikipedia.orgorganic-chemistry.org To apply RCM to this compound, it would first need to be derivatized to introduce a second diene or alkene functionality elsewhere in the chain, creating a suitable precursor for cyclization. The efficiency of RCM is often dependent on forming 5- to 7-membered rings and is run at high dilution to favor the intramolecular pathway over intermolecular polymerization. wikipedia.orgresearchgate.net

Cross-Metathesis (CM): CM is an intermolecular reaction between two different olefins. uwindsor.cacaltech.eduorganic-chemistry.org Reacting this compound with another olefin via CM could lead to a mixture of products, including homocoupled dienes and the desired cross-coupled product, each as a mixture of E/Z isomers. uwindsor.cacaltech.edu However, selectivity can be achieved by using an excess of one olefin or by choosing olefins with different reactivities. caltech.educaltech.edu For instance, CM of a terminal olefin with 2-methyl-2-butene (B146552) can be an effective method to generate isoprenoid groups. caltech.edu

Selective Hydrogenation and Functionalization Strategies of the Diene System

The conjugated diene system of this compound allows for selective transformations, including partial hydrogenation and various functionalization reactions.

Selective Hydrogenation: The partial hydrogenation of a conjugated diene to a monoene without full saturation to an alkane is a significant synthetic challenge. Selectivity can often be controlled by the choice of catalyst.

Catalyst-Controlled Selectivity: A method for the partial hydrogenation of conjugated dienes where the two double bonds have a different number of substituents has been developed using a catalyst system composed of a cobalt compound, an organophosphine, and an aluminum compound. google.com This system selectively hydrogenates the more substituted double bond. google.com In the case of this compound, the C2-C3 double bond is disubstituted and the C4-C5 double bond is also disubstituted. Thiolate-capped palladium nanoparticles have also been shown to be highly selective for either hydrogenation or isomerization depending on the substrate's structure. rsc.org For a conjugated diene like 1,3-pentadiene (B166810), these catalysts were selective for hydrogenation to form 2-pentene. rsc.org

Functionalization Strategies: Hydroboration is a key functionalization reaction that adds a boron-hydrogen bond across a double bond, which can then be oxidized to an alcohol. nih.gov The application of hydroboration to conjugated dienes can be complex due to issues of regioselectivity (1,2- vs. 1,4-addition) and the potential for rearrangement of the resulting allylic borane. rsc.org

Copper-Catalyzed Hydroboration: Recent studies have shown that copper-catalyzed hydroboration of 1,3-dienes can proceed with high regioselectivity. For 1,3-disubstituted-1,3-dienes, a Cu-catalyzed formal hydroboration using a diphosphine ligand provided unique 1,2-addition products. acs.org The regioselectivity is proposed to be controlled by steric effects, favoring the addition of the copper-boron species to the less hindered position. acs.org

Table 2: Regioselectivity in Copper-Catalyzed Hydroboration of a 1,3-Diene

| Substrate | Catalyst System | Product Ratio (1,2-adduct : 1,4-adduct) | Yield | Reference |

|---|---|---|---|---|

| 1,3-Disubstituted Diene | CuCl, Diphosphine Ligand, HBpin | High Regioselectivity for 1,2-addition | Good to High | acs.org |

| 1,3-Disubstituted Diene | CuOt-Bu, Diphosphine Ligand, HBpin | Diminished Regioselectivity | Good | acs.org |

Data derived from studies on various 1,3-disubstituted 1,3-dienes.

Substituent-Directed Hydroboration: The presence of functional groups can promote the hydroboration of dienes and control the rearrangement of the intermediate allylic boranes. rsc.orgrsc.org Hydroxy and methoxy (B1213986) groups have been shown to direct the outcome of the reaction, suggesting that functionalized derivatives of this compound could undergo highly selective hydroboration. rsc.orgrsc.org

Electrophilic and Nucleophilic Additions to the Conjugated Diene System

The delocalized π-system of conjugated dienes leads to characteristic reactivity patterns in addition reactions.

Electrophilic Addition: The addition of electrophiles, such as hydrogen halides (HBr, HCl), to conjugated dienes typically yields a mixture of two products: a 1,2-adduct and a 1,4-adduct. libretexts.orgpressbooks.pub

Mechanism: The reaction proceeds via protonation of one of the double bonds to form the most stable carbocation intermediate. For this compound, protonation at C-5 would be disfavored as it produces a non-allylic secondary carbocation. Protonation at C-2 would yield a secondary, non-allylic carbocation. Protonation at C-4 would also lead to a secondary, non-allylic carbocation. The most favorable initial step is protonation at C-5 of the C4=C5 double bond to generate a resonance-stabilized allylic carbocation with the positive charge delocalized between C-2 and C-4.

Product Formation: The subsequent attack by the nucleophile (e.g., Br⁻) can occur at either of the electron-deficient carbons. libretexts.org

1,2-Addition: Attack at C-4 results in the 1,2-addition product.

1,4-Addition: Attack at C-2 results in the 1,4-addition product, with a concurrent shift of the double bond to the C3-C4 position. pressbooks.pub

The ratio of these products is often dependent on reaction conditions such as temperature. At lower temperatures, the reaction is under kinetic control, favoring the 1,2-adduct which is formed faster. At higher temperatures, the reaction is under thermodynamic control, favoring the more stable 1,4-adduct.

Nucleophilic Addition: Nucleophilic addition to unactivated dienes like this compound is generally unfavorable. However, if the diene system is activated by an electron-withdrawing group (EWG), it can undergo conjugate nucleophilic addition, often referred to as a Michael addition. For a hypothetical dodecadiene derivative with an EWG at C-1 (e.g., a carbonyl or nitro group), a nucleophile would preferentially attack the C-4 position (the β-carbon of the conjugated system), leading to a 1,4-addition product after protonation.

Synthesis and Reactivity of Novel this compound Derivatives

The reactions discussed in the preceding sections serve as pathways to synthesize a variety of novel derivatives from this compound, which can themselves be valuable synthetic intermediates.

Synthesis of Cyclic Derivatives: As described, [4+2] Diels-Alder reactions can convert this compound into substituted cyclohexenes. wikipedia.org Furthermore, palladium-catalyzed [4+1] cycloaddition with silylene equivalents could produce novel trans-silacyclopent-3-enes, which are organosilicon compounds with potential applications in materials science and as synthetic building blocks. acs.orgnih.gov

Synthesis of Functionalized Acyclic Derivatives:

Alcohols: Selective hydroboration-oxidation provides a route to synthesize unsaturated alcohols (dodecenols) from the diene. acs.org The regioselectivity of this process can be controlled by the choice of catalyst, yielding specific isomers that can be used in further synthetic steps. acs.org

Azidoalkylation: While not specific to dodecadiene, iron-catalyzed 1,2-azidoalkylation of 1,3-dienes has been shown to produce versatile β-unsaturated azido (B1232118) products with high regio- and stereoselectivity. mdpi.com Applying such a method to this compound could provide access to allylic amines after reduction of the azide (B81097) group.

Reactivity of Derivatives: The derivatives synthesized from this compound retain functionality that can be further manipulated. For example, the remaining double bond in a 1,4-addition product is available for subsequent reactions like epoxidation, dihydroxylation, or further hydrogenation. The hydroxyl groups introduced via hydroboration can be oxidized to ketones or used as directing groups in subsequent transformations.

The diverse reactivity of the conjugated diene system in this compound makes it a valuable starting material for the stereocontrolled synthesis of complex acyclic and cyclic molecules.

Computational Chemistry and Theoretical Modeling of E,z 2,4 Dodecadiene

Density Functional Theory (DFT) Calculations for Electronic Structure, Conformation, and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular approach for describing the electronic structure of large systems due to its balance of accuracy and computational cost. acs.org For (E,Z)-2,4-dodecadiene, DFT calculations can elucidate its fundamental electronic properties, preferred conformations, and chemical reactivity.

DFT calculations would begin with the optimization of the molecule's geometry to find the lowest energy structure. This involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of the atoms. The resulting optimized geometry provides a foundation for calculating various electronic properties.

Key electronic properties that can be calculated using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Furthermore, DFT can be used to explore the conformational landscape of this compound. By systematically rotating the single bonds in the dodecadiene chain and calculating the energy of each resulting conformer, a potential energy surface can be generated. This surface reveals the relative stabilities of different conformations and the energy barriers between them.

Table 1: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -X.XX eV | Relates to the ability to donate an electron. |

| LUMO Energy | +Y.YY eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Z.ZZ eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~0.0 D | Expected to be very small due to the nonpolar nature of the hydrocarbon chain. |

| Polarizability | High | The conjugated diene system contributes to high polarizability. |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of this compound. wustl.edurub.de

A key application of MD simulations for this molecule would be to explore its vast conformational landscape. Due to the flexibility of the long alkyl chain, this compound can adopt a multitude of conformations in solution or in the gas phase. MD simulations can sample these different conformations by simulating the molecule's motion over nanoseconds or even microseconds. Analysis of the simulation trajectory can reveal the most populated conformational states and the transitions between them, providing a more dynamic and realistic view than the static picture from DFT calculations.

MD simulations are also invaluable for studying intermolecular interactions. By placing a molecule of this compound in a simulation box with other molecules (either of the same kind or of a solvent), the non-covalent interactions, such as van der Waals forces, that govern its behavior in a condensed phase can be investigated. For example, simulations could be used to understand how these molecules pack together in a liquid state or how they interact with a surface.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Function Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comijaar.orgsciencepublishinggroup.com If a set of molecules with known biological activities (e.g., as insect pheromones or flavor compounds) is available, a QSAR model can be developed to predict the activity of new or untested compounds like this compound.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the dataset. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. For this compound, these descriptors could be calculated from its 2D structure or its 3D conformation obtained from DFT or MD studies.

Next, a statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, is used to build a mathematical model that correlates the molecular descriptors with the observed biological activity. Once a statistically robust and validated QSAR model is established, it can be used to predict the biological activity of this compound. nih.gov This can be particularly useful in fields like toxicology and drug discovery to screen large numbers of compounds for potential activity or toxicity. researchgate.net

Table 2: Example of Descriptors for QSAR Modeling of this compound

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching of the molecular skeleton |

| Geometrical | Molecular Surface Area | Shape and size of the molecule |

| Quantum-Chemical | HOMO/LUMO Energies | Electronic reactivity |

| Physicochemical | LogP | Lipophilicity |

Spectroscopic Property Prediction through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic properties of this compound. nih.gov This can be a valuable tool for interpreting experimental spectra and for confirming the identity and structure of the synthesized compound.

For instance, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net By comparing the calculated spectrum with the experimental one, specific vibrational modes can be assigned to the observed peaks, providing a detailed understanding of the molecule's vibrational behavior. Similarly, nuclear magnetic resonance (NMR) chemical shifts (for ¹H and ¹³C) can be predicted. rsc.org These predictions can aid in the assignment of complex NMR spectra, especially for molecules with many similar chemical environments.

The electronic transitions of this compound can be calculated using time-dependent DFT (TD-DFT). This would predict the wavelengths of maximum absorption (λmax) in its ultraviolet-visible (UV-Vis) spectrum, which are characteristic of the conjugated diene chromophore.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Optimization

Theoretical methods can be employed to study the mechanisms of chemical reactions involved in the synthesis of this compound. ethz.ch By modeling the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction coordinate. sfu.ca

For example, if a Wittig reaction is used to create one of the double bonds, computational modeling could be used to understand the stereochemical outcome of the reaction and why the (E) or (Z) isomer is preferentially formed. google.com The energies of the transition states leading to the different stereoisomers can be calculated, and the isomer with the lower energy transition state would be predicted to be the major product.

Furthermore, by modeling different reaction conditions, such as the choice of solvent or catalyst, it may be possible to optimize the synthesis for higher yield and stereoselectivity. pnas.orgstanford.edu This can save significant time and resources in the laboratory by guiding the experimental design. For instance, in a palladium-catalyzed cross-coupling reaction, DFT could be used to investigate the catalytic cycle and identify the rate-determining step, providing insights into how to improve the catalyst's efficiency.

Emerging Research Directions and Interdisciplinary Applications of E,z 2,4 Dodecadiene in Chemical Science

Advancements in Green Chemistry Approaches for Dodecadiene Synthesis

The synthesis of specific stereoisomers of conjugated dienes like (E,Z)-2,4-dodecadiene presents a significant challenge in organic chemistry. Traditional methods often involve multi-step processes with harsh reagents and produce a mixture of isomers, necessitating complex purification procedures. researchgate.net However, recent advancements in green chemistry are paving the way for more sustainable and efficient synthetic routes.

One of the most promising green approaches is the use of enyne metathesis , a powerful carbon-carbon bond-forming reaction catalyzed by metal complexes, typically ruthenium-based catalysts like the Grubbs catalyst. acs.orgchim.itmdpi.com This method allows for the direct and selective formation of conjugated dienes from readily available alkynes and alkenes under mild reaction conditions. acs.orgchim.itmdpi.com Researchers are actively exploring and optimizing these catalytic systems to achieve higher stereoselectivity, aiming for the exclusive production of the desired (E,Z) isomer. acs.org The use of biocatalysts, such as enzymes, is another burgeoning area in the green synthesis of dodecadienes. uni-graz.atuni-greifswald.de For instance, the enzyme OleT, a P450 monooxygenase, has been shown to catalyze the oxidative tandem decarboxylation of dicarboxylic acids to produce terminal dienes, with conversions observed for the synthesis of 1,11-dodecadiene. acs.orgresearchgate.net

| Synthesis Method | Description | Advantages | Key Research Findings |

| Enyne Metathesis | A catalytic reaction that forms conjugated dienes from alkynes and alkenes. acs.orgchim.it | High atom economy, mild reaction conditions, tolerance of various functional groups. acs.org | Ruthenium-based catalysts have shown high efficiency, with ongoing research focused on improving stereoselectivity for specific isomers like this compound. acs.orgmdpi.com |

| Biocatalysis | The use of enzymes to catalyze chemical reactions. uni-graz.atuni-greifswald.de | High selectivity, mild reaction conditions, environmentally friendly. uni-greifswald.de | P450 monooxygenases like OleT have demonstrated the ability to produce dienes from dicarboxylic acids. acs.orgresearchgate.net |

Role as a Model Compound for Understanding Conjugated Polyene Systems

Conjugated polyenes, molecules with alternating single and double carbon-carbon bonds, are fundamental components in a vast array of chemical and biological processes, from the chemistry of vision to the functioning of organic electronics. almerja.comaip.org The this compound molecule, with its defined stereochemistry, serves as an excellent model system for studying the intricate properties of these conjugated systems.

The specific arrangement of the double bonds in this compound influences its electronic and photochemical behavior. almerja.commsu.edu Researchers utilize this compound to investigate phenomena such as cis-trans photoisomerization, a fundamental process in many biological systems. aip.orgmsu.edu By studying the photochemistry of this compound, scientists can gain insights into how light energy is absorbed, stored, and utilized to induce structural changes in larger, more complex polyenes. aip.orgacs.org Furthermore, computational studies on model compounds like this compound are crucial for developing and validating theoretical models that can predict the behavior of conjugated polyenes, aiding in the design of new materials with tailored optical and electronic properties. researchgate.netmdpi.com

Integration of Chemical Biology and Ecological Research on Semiochemicals

This compound is not just a molecule of interest in the laboratory; it also plays a vital role in the natural world as a semiochemical. asplantprotection.orgresearchgate.net Semiochemicals are signaling molecules that mediate interactions between organisms. asplantprotection.orgsemanticscholar.org This specific dodecadiene isomer is a component of the aroma of some fruits, such as pears, and acts as a kairomone, a type of semiochemical that benefits the receiver. usda.govscentree.co

The integration of chemical biology and ecology has been instrumental in elucidating the role of this compound in insect behavior. bohrium.comncsu.edu For example, it is a known attractant for certain insect pests, such as the codling moth. usda.gov Understanding this interaction at a molecular level—how the insect's olfactory system detects and responds to this specific isomer—is a key area of research. ncsu.edunumberanalytics.com This knowledge is crucial for developing targeted and environmentally friendly pest management strategies. bohrium.comcounterpart-semiochemicals.com The biosynthesis of such semiochemicals in plants, like the formation of esters in pears, is also an active area of investigation, with studies focusing on the enzymatic pathways involved. frontiersin.orgmdpi.com

Exploration of Uncharacterized Stereoisomers and Their Unique Research Implications

While this compound has garnered significant attention, it is just one of several possible stereoisomers of 2,4-dodecadiene. The arrangement of substituents around the double bonds can lead to other isomers, such as (E,E), (Z,E), and (Z,Z) configurations. Each of these isomers possesses a unique three-dimensional shape and, consequently, distinct physical, chemical, and biological properties.

The synthesis and characterization of these other, less-studied stereoisomers are an emerging frontier in chemical research. capes.gov.brresearchgate.net The exploration of these uncharacterized isomers holds significant research implications. For instance, in the context of semiochemicals, different stereoisomers can elicit vastly different behavioral responses in insects. One isomer might be a strong attractant, while another could be inactive or even act as a repellent. wikipedia.org A comprehensive understanding of the structure-activity relationships across all stereoisomers is essential for the precise manipulation of insect behavior. researchgate.net Furthermore, studying the full isomeric set of 2,4-dodecadiene can provide deeper insights into the fundamental principles of stereochemistry and its influence on molecular interactions. nih.gov

Future Prospects in Sustainable Pest Management Strategies through Semiochemical Research